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Compound of Interest

Compound Name: Amisulbrom

Cat. No.: B1667119

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides, frequently asked questions (FAQSs),
and detailed experimental protocols related to the mechanisms of Amisulbrom resistance in
Plasmopara viticola, the causal agent of grapevine downy mildew.

Frequently Asked Questions (FAQSs)

Q1: What are the primary known mechanisms of resistance to Amisulbrom in Plasmopara
viticola?

Al: The primary mechanism of resistance to Amisulbrom in P. viticola that has been observed
in field populations is the activation of the Alternative Oxidase (AOX) pathway.[1] This pathway
allows the fungus to bypass the inhibitory effect of Amisulbrom on the cytochrome bcl
complex (Complex Ill) of the mitochondrial respiratory chain. While target-site mutations in the
cytochrome b gene are a common resistance mechanism for other Complex 11l inhibitors, a
specific mutation conferring high resistance to Amisulbrom has not been identified in P.
viticola. However, some mutations that confer resistance to other Qil fungicides, like
cyazofamid, may cause a slight decrease in sensitivity to Amisulbrom.[2]

Q2: Is there evidence of target-site resistance to Amisulbrom in P. viticola?

A2: Currently, there is no definitive evidence of a specific target-site mutation in the cytochrome
b gene of P. viticola that confers high-level resistance to Amisulbrom. Studies have shown that
mutations conferring resistance to other Qil fungicides, such as cyazofamid (e.g., L201S and
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nucleotide insertions), can result in a minor reduction in sensitivity to Amisulbrom, indicating a
low level of cross-resistance.[2] Research on other oomycetes, such as Phytophthora litchii,
has identified point mutations in the cytochrome b gene (H15Y and G30E) that can cause high
resistance to Amisulbrom, suggesting that target-site mutations are a potential but as-yet-
unconfirmed risk in P. viticola.[3][4]

Q3: What is the role of the Alternative Oxidase (AOX) in Amisulbrom resistance?

A3: The Alternative Oxidase (AOX) is a mitochondrial enzyme that provides an alternative route
for electron transport in the respiratory chain. Amisulbrom targets Complex Ill, blocking the
main respiratory pathway. When Complex Il is inhibited, the AOX pathway can be activated,
allowing respiration to continue, thus conferring resistance to the fungicide.[1] The presence
and activity of the AOX pathway can be investigated by conducting bioassays with and without
an AOX inhibitor, such as salicylhydroxamic acid (SHAM).[2]

Q4: Is there cross-resistance between Amisulbrom and other fungicides?

A4: There is evidence of low-level cross-resistance between Amisulbrom and another Qil
fungicide, cyazofamid, in P. viticola isolates carrying specific mutations for cyazofamid
resistance.[2] However, there appears to be no cross-resistance with ametoctradin, a QoSI
fungicide. P. viticola strains with the S34L mutation, which confers resistance to ametoctradin,
remain sensitive to Amisulbrom.[2]

Troubleshooting Guides
Leaf Disc Bioassay for Amisulbrom Sensitivity
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Problem

Possible Cause(s)

Suggested Solution(s)

No sporulation on control leaf

discs.

- Inactive P. viticola inoculum.-
Unsuitable environmental
conditions (temperature,

humidity).- Poor leaf quality.

- Use fresh, actively
sporulating inoculum.- Ensure
incubation is at optimal
conditions (~19-22°C, >95%
relative humidity, with a
photoperiod).- Use young,
healthy, and susceptible

grapevine leaves.

High variability in sporulation

between replicate discs.

- Uneven application of
sporangial suspension.-
Inconsistent fungicide
concentration on treated
discs.- Variation in leaf disc

age or health.

- Ensure the sporangial
suspension is well-mixed and
applied uniformly.- Use a
precision sprayer for fungicide
application.- Select leaf discs
of a uniform size and from

leaves of the same age.

Contamination with other fungi

or bacteria.

- Non-sterile working
conditions.- Contaminated

grapevine leaves or water.

- Work in a laminar flow hood.-

Surface-sterilize leaves before

cutting discs.- Use sterile water
for all solutions and for

maintaining humidity.

Difficulty in distinguishing
between sensitive and

resistant isolates.

- Inappropriate range of
fungicide concentrations.-
Presence of mixed isolates

with varying sensitivity.

- Perform a preliminary dose-
range finding experiment to
determine the optimal
discriminatory concentrations.-
Isolate single sporangia to
establish pure cultures for

testing.

Molecular Detection of Resistance Markers (Cytochrome

b Gene)
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Problem

Possible Cause(s)

Suggested Solution(s)

Low DNA yield from P. viticola

sporangia.

- Insufficient starting material
(low number of sporangia).-
Inefficient lysis of sporangia
walls.- DNA degradation during

extraction.

- Collect a sufficient quantity of
fresh sporangia.- Incorporate a
bead-beating step or
enzymatic digestion to break
the cell walls.- Use a DNA
extraction kit specifically
designed for fungi or
oomycetes and handle

samples on ice.

PCR amplification failure.

- PCR inhibitors carried over
from DNA extraction.- Incorrect
primer design or annealing
temperature.- Low

concentration of target DNA.

- Clean up the DNA sample
using a purification kit.- Verify
primer sequences and
optimize the annealing
temperature using a gradient
PCR.- Increase the amount of

template DNA in the reaction.

Non-specific bands on agarose

gel.

- Suboptimal annealing
temperature.- Primer-dimer

formation.- Contamination.

- Increase the annealing
temperature in increments of
1-2°C.- Redesign primers if
necessary.- Use filter tips and
dedicated PCR workstations to

prevent contamination.

Difficulty in sequencing the

cytochrome b gene.

- Presence of multiple
mitochondrial haplotypes in the
sample.- Poor quality of the
PCR product.

- Isolate single sporangia to
obtain a pure template.- Purify
the PCR product before

sending for sequencing.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Amisulbrom and other Qil Fungicides

against different Plasmopara viticola strains.
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Amisulbro Ametoctrad

) GenotypelP ) Cyazofamid
Strain m MIC in MIC Reference
henotype MIC (mgl/L)
(mglL) (mglL)
Wild Type
CONI-01 s <0.1 <0.1 <0.1 [2]
(Sensitive)
S34L
CONI- mutation
<01 100 <0.1 [2]
6/13/20/22 (Ametoctradi

n Resistant)

ATGAGG
CONI- insertion
07/09/10 (Cyazofamid

Resistant)

0.1-1 <0.1 >30 2]

L201S
mutation

CONI-31 _ 01-1 <0.1 >30 [2]
(Cyazofamid

Resistant)

_ High AOX >1 (without >1 (without >1 (without
AOX strain o [2]
activity SHAM) SHAM) SHAM)

Data adapted from Cherrad et al. The study indicates that strains resistant to ametoctradin are
sensitive to Amisulbrom, while strains resistant to cyazofamid show a slight decrease in
sensitivity to Amisulbrom.

Experimental Protocols
Protocol 1: Leaf Disc Bioassay for Amisulbrom
Sensitivity Testing

Objective: To determine the sensitivity of P. viticola isolates to Amisulbrom.
Materials:

e Fresh, young, healthy grapevine leaves (from a susceptible cultivar, e.g., 'Mller-Thurgau’).
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P. viticola isolates.

e Amisulbrom stock solution (e.g., in DMSO).

» Salicylhydroxamic acid (SHAM) for AOX pathway investigation (optional).

o Sterile distilled water.

 Petri dishes (90 mm).

« Filter paper.

o 24-well plates.

o Water agar (0.5 - 1.5%).

e Cork borer (15 mm diameter).

e Micropipettes.

» Stereomicroscope.

Procedure:

e Preparation of Leaf Discs:

o Select young, fully expanded leaves.

o Surface sterilize the leaves (e.g., with 1% sodium hypochlorite for 1-2 minutes) and rinse
with sterile distilled water.

o Use a sterile cork borer to cut 15 mm discs from the leaves, avoiding major veins.

o Prepare 24-well plates with a layer of water agar in each well.

o Place one leaf disc, abaxial (lower) side up, on the agar in each well.

e Fungicide Application:
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o Prepare serial dilutions of Amisulbrom in sterile distilled water from the stock solution. A
typical concentration range to test would be 0.001, 0.01, 0.1, 1, and 10 mg/L. Include a
water-only control.

o If investigating AOX, prepare a parallel set of Amisulbrom dilutions containing a fixed
concentration of SHAM (e.g., 50-100 mg/L).

o Apply a small, uniform volume (e.g., 20 uL) of each fungicide dilution to the surface of the
leaf discs. Allow the droplets to dry in a laminar flow hood.

¢ Inoculation:

o Collect fresh sporangia from an actively sporulating P. viticola culture by washing an
infected leaf with sterile distilled water.

o Adjust the sporangial suspension to a concentration of 2 x 10"4 to 5 x 104 sporangia/mL

using a hemocytometer.
o Apply a 10-20 uL droplet of the sporangial suspension to the center of each leaf disc.
 Incubation and Evaluation:
o Seal the 24-well plates to maintain high humidity.
o Incubate at 19-22°C with a 12-16 hour photoperiod for 6-7 days.

o After incubation, assess the percentage of the leaf disc area covered by sporulation under

a stereomicroscope.

o Calculate the EC50 value (the effective concentration that inhibits 50% of sporulation

compared to the control) using appropriate statistical software.

Protocol 2: Molecular Identification of Cytochrome b
Gene Mutations

Objective: To amplify and sequence the cytochrome b gene from P. viticola to identify potential
resistance-conferring mutations.
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Materials:

P. viticola sporangia.

o DNA extraction kit (e.g., DNeasy Plant Mini Kit, Qiagen) or CTAB buffer.
 Sterile microtubes.

o Bead-beating system (optional).

e PCR thermocycler.

o Primers for the cytochrome b gene of P. viticola.
o Taqg DNA polymerase and dNTPs.

e Agarose gel electrophoresis equipment.

e PCR product purification Kit.

e Sanger sequencing service.

Procedure:

o DNA Extraction:

o Collect fresh sporangia into a microtube.

o Extract total genomic DNA using a commercial kit following the manufacturer's instructions
or a standard CTAB protocol. A mechanical disruption step (bead-beating) is
recommended to ensure efficient lysis.

o Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g.,
NanoDrop).

e PCR Amplification:

o Set up a PCR reaction containing:
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= Template DNA (50-100 ng)

» Forward and reverse primers (10 uM each)
= dNTP mix (10 mM)

» Taq polymerase buffer (10x)

» Tag DNA polymerase

» Nuclease-free water to the final volume.

o Use a thermocycling program with an optimized annealing temperature for the specific
primers. A typical program would be:

» Initial denaturation: 95°C for 3-5 minutes.
» 35-40 cycles of:
= Denaturation: 95°C for 30 seconds.
» Annealing: 55-62°C for 30 seconds.
» Extension: 72°C for 1-2 minutes (depending on the amplicon size).

s Final extension: 72°C for 5-10 minutes.

 Verification and Sequencing:

o Run the PCR products on a 1-1.5% agarose gel to verify the amplification of a band of the
expected size.

o Purify the PCR product using a commercial kit to remove primers and dNTPs.

o Send the purified PCR product for Sanger sequencing using both the forward and reverse
primers.

e Sequence Analysis:
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o Assemble and align the forward and reverse sequences.

o Compare the obtained sequence with a wild-type P. viticola cytochrome b reference

sequence to identify any nucleotide changes and the corresponding amino acid

substitutions.
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Caption: Mechanism of Amisulbrom action and AOX-mediated resistance.
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Caption: Experimental workflow for investigating Amisulbrom resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Amisulbrom Resistance in
Plasmopara viticola]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667119#mechanisms-of-amisulbrom-resistance-in-
plasmopara-viticola]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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